
Sugammadex sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sugammadex sodium is an agent for reversal of neuromuscular blockade by the agent rocuronium in general anaesthesia. It is the first selective relaxant binding agent (SRBA). Sugammadex is a modified γ-cyclodextrin, with a lipophilic core and a hydrophilic periphery. This gamma cyclodextrin has been modified from its natural state by placing eight carboxyl thio ether groups at the sixth carbon positions. These extensions extend the cavity size allowing greater encapsulation of the rocuronium molecule.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Reversal of Neuromuscular Blockade
- Indications : Sugammadex is indicated for the reversal of neuromuscular blockade after surgery or during procedures requiring anesthesia.
- Efficacy : Studies demonstrate that sugammadex provides faster recovery from neuromuscular blockade compared to traditional agents like neostigmine. For instance, in clinical trials, administration of sugammadex resulted in significant reductions in time to recovery (e.g., Train-of-Four Ratio returning to 0.9) and extubation times .
2. Pediatric Use
- Safety and Efficacy : Recent meta-analyses indicate that sugammadex is both effective and safe for use in children undergoing surgeries requiring neuromuscular blockade. The incidence of adverse effects was notably lower when compared to control groups using traditional reversal methods .
Case Studies
1. Adult Patients
- A phase II study involving 30 adult patients demonstrated that doses ranging from 0.5 to 6 mg/kg of sugammadex effectively reversed rocuronium-induced blockade within minutes . The study highlighted the significant reduction in recovery time compared to placebo.
2. Pediatric Patients
- A meta-analysis included data from 724 children, showing that sugammadex significantly shortened recovery times for both 2 mg/kg and 4 mg/kg doses compared to control groups receiving traditional reversal agents . The total incidence of adverse effects was also lower in the sugammadex group.
Safety Profile
While sugammadex is generally well-tolerated, there have been reports of hypersensitivity reactions, including anaphylaxis. A review of data from Japan indicated a reported incidence rate of approximately 0.039% for sugammadex-induced anaphylaxis among surgical patients . Despite these concerns, many studies affirm that the benefits of rapid reversal and improved patient outcomes outweigh the risks when used appropriately.
Comparative Data
Parameter | This compound | Neostigmine |
---|---|---|
Onset Time | Rapid (within minutes) | Slower (up to 30 mins) |
Duration of Action | Shorter | Longer |
Adverse Effects | Lower incidence | Higher incidence |
Use in Pediatrics | Effective & Safe | Limited data |
Anaphylaxis Incidence | ~0.039% | ~0.04% |
Eigenschaften
CAS-Nummer |
43306-79-6 |
---|---|
Molekularformel |
C72H104Na8O48S8 |
Molekulargewicht |
2177.9742 |
IUPAC-Name |
6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1 |
InChI-Schlüssel |
KMGKABOMYQLLDJ-LHCKBTHCSA-F |
SMILES |
O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Org25969; Org-25969; Org 25969; 361LPM2T56; Sugammadex; trade name: Bridion. Sugammadex sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.